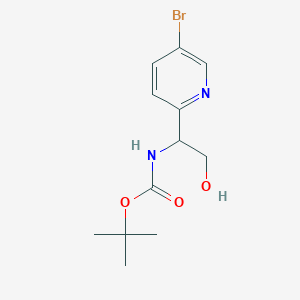![molecular formula C18H26O4 B13832157 methyl 3-[(6aR,7S,8R,10aS)-7,8-dimethyl-3-oxo-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-7-yl]propanoate](/img/structure/B13832157.png)
methyl 3-[(6aR,7S,8R,10aS)-7,8-dimethyl-3-oxo-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-7-yl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DodovislactoneA is a naturally occurring compound found in certain plant species. It belongs to the class of lactones, which are cyclic esters known for their diverse biological activities. DodovislactoneA has garnered significant interest due to its potential therapeutic applications and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DodovislactoneA typically involves several steps, starting from readily available precursors. One common synthetic route includes the cyclization of a hydroxy acid under acidic conditions to form the lactone ring. The reaction conditions often involve the use of strong acids like sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of DodovislactoneA may involve biotechnological approaches, such as the extraction from plant sources or microbial fermentation. These methods are preferred for large-scale production due to their cost-effectiveness and sustainability. The extraction process involves the use of solvents like ethanol or methanol to isolate the compound from plant material, followed by purification steps such as chromatography.
化学反応の分析
Types of Reactions
DodovislactoneA undergoes various chemical reactions, including:
Oxidation: DodovislactoneA can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of DodovislactoneA can yield alcohols or alkanes.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of DodovislactoneA can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
DodovislactoneA has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: DodovislactoneA is studied for its role in plant metabolism and its potential as a natural pesticide.
Medicine: Research has shown that DodovislactoneA exhibits anti-inflammatory, anticancer, and antimicrobial properties, making it a promising candidate for drug development.
Industry: It is used in the formulation of cosmetics and personal care products due to its antioxidant properties.
作用機序
The mechanism of action of DodovislactoneA involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation. Additionally, DodovislactoneA can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting cell proliferation.
類似化合物との比較
Similar Compounds
Lactone B: Another naturally occurring lactone with similar biological activities.
Lactone C: Known for its antimicrobial properties and structural similarity to DodovislactoneA.
Uniqueness
DodovislactoneA stands out due to its unique combination of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Its diverse range of applications in various fields makes it a compound of significant interest in scientific research.
特性
分子式 |
C18H26O4 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
methyl 3-[(6aR,7S,8R,10aS)-7,8-dimethyl-3-oxo-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-7-yl]propanoate |
InChI |
InChI=1S/C18H26O4/c1-12-7-10-18-11-22-16(20)13(18)5-4-6-14(18)17(12,2)9-8-15(19)21-3/h5,12,14H,4,6-11H2,1-3H3/t12-,14-,17+,18-/m1/s1 |
InChIキー |
MFJPXUVIKWWZNS-AQNCSGRASA-N |
異性体SMILES |
C[C@@H]1CC[C@@]23COC(=O)C2=CCC[C@@H]3[C@@]1(C)CCC(=O)OC |
正規SMILES |
CC1CCC23COC(=O)C2=CCCC3C1(C)CCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Naphthalenecarboxamide, 1-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B13832095.png)





![3-chloro-6-[4-(trideuteriomethyl)piperazin-1-yl]-11H-benzo[b][1,4]benzodiazepine](/img/structure/B13832109.png)




